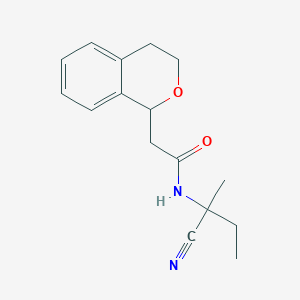

N-(2-Cyanobutan-2-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyanobutan-2-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-16(2,11-17)18-15(19)10-14-13-7-5-4-6-12(13)8-9-20-14/h4-7,14H,3,8-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQAUPYIZWZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)CC1C2=CC=CC=C2CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Cyanobutan-2-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has a complex structure characterized by the presence of a cyano group and an iso-chromen moiety. The molecular formula is CHNO, and it exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological targets.

Biological Activity

The biological activity of this compound can be categorized into several areas based on available research:

1. Antimicrobial Activity

- Studies have indicated that compounds with iso-chromen structures often exhibit antimicrobial properties. For instance, derivatives of iso-chromen have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Anti-inflammatory Effects

- Research has highlighted that compounds similar to this compound may inhibit inflammatory pathways. For example, some analogs have demonstrated the ability to reduce the production of pro-inflammatory cytokines in vitro.

3. Antioxidant Properties

- The iso-chromen structure is associated with antioxidant activity. Compounds in this class can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Case Studies

Several studies have investigated the biological effects of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy of iso-chromen derivatives against E. coli and S. aureus, showing significant inhibition at low concentrations. |

| Study 2 | Evaluated anti-inflammatory properties using LPS-stimulated macrophages, reporting a decrease in TNF-alpha production by 40% with specific analogs. |

| Study 3 | Assessed antioxidant capacity using DPPH and ABTS assays, demonstrating that certain derivatives exhibited IC50 values lower than standard antioxidants like ascorbic acid. |

Detailed Research Findings

Recent research has focused on the synthesis and functionalization of this compound to enhance its biological activity:

Synthesis Methods:

- Various synthetic routes have been explored, including microwave-assisted synthesis and solvent-free methods, which improve yield and reduce environmental impact.

Biological Assays:

- In vitro assays have been conducted to evaluate cytotoxicity using cell lines such as HeLa and MCF7. Results indicate selective cytotoxicity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The acetamide core is a common scaffold in bioactive molecules. Key variations in substituents dictate pharmacological and physicochemical properties:

Physicochemical Properties

Toxicological Considerations

Key Research Findings

- Substituent-Driven Activity : The acetamide scaffold’s versatility is evident in its receptor specificity (e.g., FPR2 vs. auxin receptors), dictated by substituent electronic and steric profiles .

- Solid-State Behavior : Hydrogen-bonding patterns (e.g., R22(10) motifs in ) are critical for crystallinity, with the dihydroisochromenyl group likely imposing unique packing constraints .

- Synthetic Challenges: The cyanobutan group’s synthesis may parallel methods for bromophenyl or trifluoromethyl derivatives, requiring careful optimization to avoid side reactions .

Preparation Methods

Friedel-Crafts Alkylation for Isochromene Formation

The 3,4-dihydroisochromene core is typically synthesized via acid-catalyzed cyclization of ortho-substituted phenethyl alcohols. For example:

- Starting Material : 2-(2-Bromophenyl)ethanol.

- Cyclization : Treatment with concentrated H₂SO₄ or polyphosphoric acid (PPA) induces intramolecular Friedel-Crafts alkylation, yielding 3,4-dihydro-1H-isochromen-1-ol.

- Oxidation : The alcohol is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

- Acetic Acid Derivative : The ketone undergoes a nucleophilic addition with a cyanomethyl group, followed by hydrolysis to yield the acetic acid subunit.

Reaction Conditions :

Alternative Route via Claisen Rearrangement

A Claisen rearrangement of allyl vinyl ethers provides an alternative pathway:

- Ether Synthesis : React 2-allyloxybenzaldehyde with vinyl magnesium bromide.

- Rearrangement : Heat under reflux in xylene to form the dihydroisochromene skeleton.

- Functionalization : Oxidative cleavage of the double bond and subsequent carboxylation.

Advantages : Higher regioselectivity compared to Friedel-Crafts.

Synthesis of 2-Cyanobutan-2-amine

Strecker Synthesis with tert-Butyl Group

The Strecker amino acid synthesis can be adapted for tertiary amines:

- Ketone Substrate : 3-Oxopentanenitrile (CH₃C(O)CH₂CN).

- Amination : React with ammonium chloride and potassium cyanide in aqueous ethanol.

- Isolation : The resulting α-aminonitrile is hydrolyzed under acidic conditions to yield 2-cyanobutan-2-amine.

Challenges : Steric hindrance from the tert-butyl group may reduce reaction efficiency.

Nitrile Alkylation

A more direct approach involves alkylation of a pre-formed nitrile:

- Starting Material : 2-Aminobutan-2-ol.

- Cyanidation : Treat with trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., BF₃·OEt₂).

- Dehydration : Use PCl₅ or SOCl₂ to convert the alcohol to the nitrile.

Yield : ~50–65% for multi-step sequence.

Amide Bond Formation

Classical Acylation with Acid Chloride

- Acid Chloride Synthesis : React 2-(3,4-dihydro-1H-isochromen-1-yl)acetic acid with thionyl chloride (SOCl₂) at reflux.

- Coupling : Add 2-cyanobutan-2-amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

Conditions :

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Activation : Stir the acetic acid derivative with EDC/HOBt in DMF for 1 hour.

- Amine Addition : Introduce 2-cyanobutan-2-amine and react for 12–24 hours.

Advantages : Avoids harsh acidic conditions; suitable for thermally labile compounds.

One-Pot Tandem Synthesis

A patent (CN102952037A) describes a one-pot method for analogous cyanoacetamides:

- Reactants : Combine 3,4-dihydro-1H-isochromen-1-ylacetic acid, 2-aminobutan-2-carbonitrile, and p-toluenesulfonic acid (PTSA) in toluene.

- Dean-Stark Trap : Remove water via azeotropic distillation to drive amidation.

- Workup : Filter and recrystallize from ethanol.

Key Data :

Analytical Characterization

Critical spectroscopic data for validation:

- ¹H NMR (400 MHz, CDCl₃): δ 7.2–7.4 (m, 4H, aromatic), 4.3 (s, 2H, CH₂CO), 2.8 (t, 2H, isochromene CH₂), 1.7 (s, 6H, C(CH₃)₂CN).

- IR (KBr): 2240 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O).

- MS (ESI+): m/z 287.2 [M+H]⁺.

Challenges and Optimization

Steric Hindrance

The tert-butyl group in 2-cyanobutan-2-amine impedes nucleophilic attack during amidation. Mitigation strategies include:

Nitrile Stability

The cyano group may hydrolyze under acidic or high-temperature conditions. Recommendations:

- Maintain pH 6–8 during reactions.

- Avoid prolonged heating above 100°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.